

Navigating the Safe Disposal of PSB-1901: A Procedural Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PSB-1901

Cat. No.: B12380474

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For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of **PSB-1901**, a potent A2B adenosine receptor (A2BAR) antagonist.^[1] While specific institutional and local regulations must always be prioritized, this document outlines a general framework for responsible disposal.

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for **PSB-1901**.

Property	Value
Molecular Formula	C ₂₄ H ₂₅ BrN ₆ O ₄ S ^[2]
Molecular Weight	573.47 g/mol ^[2]
CAS Number	2332835-02-4 ^[2]
Purity	98% by HPLC ^[2]
Solubility	Soluble in DMSO ^[2]
Storage Conditions	Short term (0°C), Long term (-20°C), desiccated ^[2]

Standard Disposal Procedure for PSB-1901

The Safety Data Sheet (SDS) for **PSB-1901** advises disposing of the contents and container in accordance with local regulations.^[3] The following step-by-step procedure is a general guideline and should be adapted to comply with your institution's specific protocols for chemical waste management.

Step 1: Personal Protective Equipment (PPE) Before handling **PSB-1901**, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Step 2: Waste Segregation Properly segregate the waste. **PSB-1901** waste should be classified as chemical waste.

- **Solid Waste:** Collect any solid **PSB-1901**, contaminated materials (e.g., weighing paper, pipette tips), and empty vials in a designated, properly labeled hazardous waste container.
- **Liquid Waste:** If **PSB-1901** is in a solvent (e.g., DMSO), it should be disposed of in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Step 3: Container Labeling Clearly label the waste container with the following information:

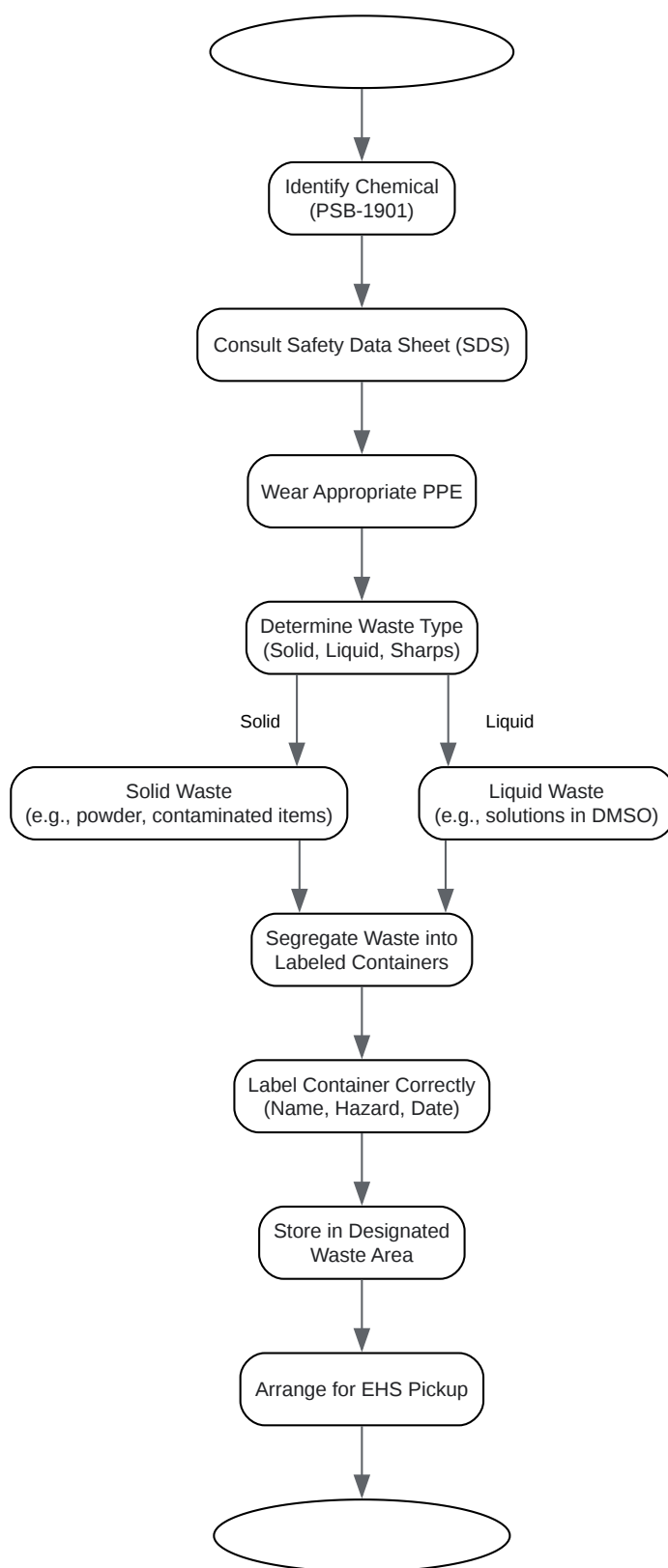
- "Hazardous Waste"
- The full chemical name: 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine
- The concentration and quantity of the waste.
- The date of accumulation.

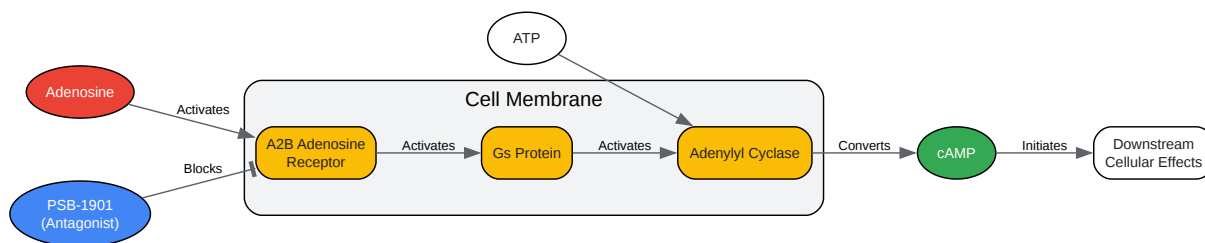
Step 4: Storage of Waste Store the waste container in a designated, secure area, away from incompatible materials. Ensure the storage area is well-ventilated.

Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of a laboratory chemical like **PSB-1901**.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com